2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone moiety fused with a benzothiophene ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiophene with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzothiophene derivatives .
Scientific Research Applications
2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share structural similarities.
Benzothiophene Derivatives: Compounds such as 2-aminobenzothiophene and 2-bromobenzothiophene are structurally related.
Uniqueness
2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the combination of the quinazolinone and benzothiophene moieties, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H15N3O2S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H15N3O2S2/c18-14(21)13-10-6-2-4-8-12(10)24-16(13)20-15(22)9-5-1-3-7-11(9)19-17(20)23/h1,3,5,7H,2,4,6,8H2,(H2,18,21)(H,19,23) |
InChI Key |
BSVGFOYUUFJUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=CC=CC=C4NC3=S)C(=O)N |
Origin of Product |
United States |
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